molecular formula C8H5BrIN3 B2658215 5-bromo-2-(4-iodo-1H-imidazol-1-yl)pyridine CAS No. 883230-85-1

5-bromo-2-(4-iodo-1H-imidazol-1-yl)pyridine

Cat. No.: B2658215
CAS No.: 883230-85-1
M. Wt: 349.957
InChI Key: GGVISESKMORFKO-UHFFFAOYSA-N
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Description

5-bromo-2-(4-iodo-1H-imidazol-1-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings. The presence of bromine and iodine atoms in its structure makes it a valuable compound for various chemical reactions and applications. This compound is of interest due to its potential biological activities and its utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions to form the imidazole ring . The bromine and iodine atoms can then be introduced through halogenation reactions using reagents like N-bromosuccinimide (NBS) and iodine monochloride (ICl) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-(4-iodo-1H-imidazol-1-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 5-bromo-2-(4-iodo-1H-imidazol-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-(4-bromo-1H-imidazol-1-yl)pyridine
  • 5-chloro-2-(4-iodo-1H-imidazol-1-yl)pyridine
  • 5-iodo-2-(4-iodo-1H-imidazol-1-yl)pyridine

Uniqueness

5-bromo-2-(4-iodo-1H-imidazol-1-yl)pyridine is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens in the same molecule can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .

Properties

IUPAC Name

5-bromo-2-(4-iodoimidazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN3/c9-6-1-2-8(11-3-6)13-4-7(10)12-5-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVISESKMORFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N2C=C(N=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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